![molecular formula C9H10O4 B3103075 (3R)-2-氧代-3,3a,4,6a-四氢-2H-环戊[b]呋喃-3-基乙酸酯 CAS No. 1431704-20-9](/img/structure/B3103075.png)

(3R)-2-氧代-3,3a,4,6a-四氢-2H-环戊[b]呋喃-3-基乙酸酯

描述

Furans are five-membered aromatic heterocycles containing one oxygen atom. They are important building blocks in organic chemistry and are also found as natural products in various sources, mostly in plants, algae, and microorganisms .

Synthesis Analysis

The synthesis of furan compounds has seen recent advances. Some classical methods have been modified and improved, while other new methods have been developed. A vast variety of catalysts was used for these transformations .Molecular Structure Analysis

The molecular structure of furan compounds is characterized by a five-membered aromatic ring containing one oxygen atom .Chemical Reactions Analysis

Furan synthesis involves various reaction mechanisms. In many studies, furan synthesis reaction mechanisms were also investigated and proposed .Physical And Chemical Properties Analysis

The physical and chemical properties of furan compounds can vary greatly depending on the specific compound. Furans are generally characterized by their aromaticity and the presence of an oxygen atom in the ring structure .科学研究应用

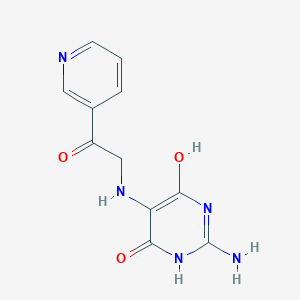

Preparation of Protease Inhibitors

This compound is useful as an intermediate in the preparation of protease inhibitors . Protease inhibitors are a class of antiviral drugs that are widely used to treat HIV and hepatitis C. Protease inhibitors prevent viral replication by inhibiting the activity of proteases, enzymes used by the virus to cleave nascent proteins for final assembly of new virions.

Broad Spectrum HIV Protease Inhibitors

Specifically, this compound is used in the preparation of broad spectrum HIV protease inhibitors . Broad spectrum inhibitors are capable of inhibiting multiple strains of the virus, which is particularly useful in treating HIV due to its high mutation rate.

Preparation of Darunavir

Darunavir, a medication used to treat and prevent HIV/AIDS, can be prepared from this compound . It is typically used with a low dose of ritonavir and other antiretrovirals. Darunavir is a protease inhibitor which blocks a part of HIV called protease. This prevents the virus from replicating in the body.

Organic Chemistry Research

The compound is also relevant in the field of organic chemistry, where it can serve as a subject of study for reaction mechanisms, synthesis methods, and more .

Pharmaceutical Manufacturing

In the pharmaceutical industry, this compound can be used in the manufacturing process of various drugs . Its properties may contribute to the efficacy, safety, or stability of the final product.

Development of Anti-AIDS Drugs

This compound is useful as an intermediate for the synthesis of compounds for anti-AIDS drugs . The development of effective anti-AIDS drugs is crucial for managing and controlling the spread of HIV.

未来方向

The future of furan compounds looks promising, with a switch from traditional resources such as crude oil to biomass. This change requires the workhorse of chemical reactants and petroleum refineries to be replaced with biorefineries . The main purpose of the present article is to show the spectacular range of compounds that can be economically synthesized from biomass via FPCs .

作用机制

Target of Action

Furan derivatives, a class of compounds to which this molecule belongs, have been known to exhibit a wide range of biological and pharmacological characteristics . They have been employed as medicines in various disease areas .

Mode of Action

Furan derivatives have been reported to interact with their targets, leading to changes that contribute to their therapeutic efficacy .

Biochemical Pathways

Furan derivatives are known to influence a variety of biochemical pathways, leading to downstream effects that contribute to their biological and pharmacological properties .

Pharmacokinetics

The compound’s melting point is reported to be between 122-125℃, and it is slightly soluble in chloroform and ethyl acetate . These properties may influence its bioavailability.

Result of Action

Furan derivatives have been reported to exhibit a wide range of advantageous biological and pharmacological characteristics .

属性

IUPAC Name |

[(3R)-2-oxo-3,3a,4,6a-tetrahydrocyclopenta[b]furan-3-yl] acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O4/c1-5(10)12-8-6-3-2-4-7(6)13-9(8)11/h2,4,6-8H,3H2,1H3/t6?,7?,8-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNDUHPHZLOTUIJ-KAVNDROISA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1C2CC=CC2OC1=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[C@@H]1C2CC=CC2OC1=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3R)-2-oxo-3,3a,4,6a-tetrahydro-2H-cyclopenta[b]furan-3-yl acetate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![{13-[bis(4-methylphenyl)phosphanyl]-6,7,8,8a,9,14b-hexahydro-5H-,14-dioxapentaphen-1-yl}bis(4-methylphenyl)phosphane](/img/structure/B3102996.png)

![4-[(R)-Amino-[(2R,4S,5R)-5-ethyl-1-azabicyclo[2.2.2]octan-2-yl]methyl]quinolin-6-ol](/img/structure/B3103010.png)

![(S)-5-isopropyl-2-(perfluorophenyl)-2,5,6,8-tetrahydro-[1,2,4]triazolo[3,4-c][1,4]oxazin-4-ium tetrafluoroborate](/img/structure/B3103030.png)

![N-propyl-3-(1-(tetrahydro-2H-pyran-2-yl)-1H-indazol-5-yl)iMidazo[1,2-b]pyridazin-6-aMine](/img/structure/B3103056.png)